molecular formula C13H16N2O4 B2606014 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1618083-75-2

6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2606014
CAS No.: 1618083-75-2
M. Wt: 264.281
InChI Key: BGBMHRVSQDVQGM-UHFFFAOYSA-N
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Description

6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C13H16N2O4. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

The synthesis of 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of pyrrolo[3,4-b]pyridine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the tert-butoxycarbonyl (Boc) protecting group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its ability to act as a protecting group for amines, preventing unwanted reactions during multi-step synthesis processes. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in the synthesis of complex organic molecules.

Biological Activity

6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid (commonly referred to as Boc-pyrrolo[3,4-b]pyridine) is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H16N2O4
  • Molecular Weight : 264.28 g/mol
  • CAS Number : 2090417-89-1
  • Purity : ≥97%

Boc-pyrrolo[3,4-b]pyridine exhibits biological activity primarily through its interaction with various molecular targets. It has been shown to inhibit specific kinases involved in cellular signaling pathways, particularly those associated with cancer progression.

  • Kinase Inhibition : The compound has demonstrated inhibitory effects on several receptor tyrosine kinases (RTKs), including VEGFR-2, which plays a critical role in angiogenesis. The IC50 value for VEGFR-2 inhibition is reported to be approximately 1.46 µM, indicating potent activity against this target .
  • Cell Proliferation Inhibition : Studies have shown that Boc-pyrrolo[3,4-b]pyridine can inhibit the proliferation of various cancer cell lines. Notably, it has been effective against HeLa and HCT116 cells, with significant reductions in cell viability observed at micromolar concentrations .

Therapeutic Applications

The biological activities of Boc-pyrrolo[3,4-b]pyridine suggest its potential applications in treating various diseases:

Case Studies and Research Findings

Several studies have investigated the biological activity of Boc-pyrrolo[3,4-b]pyridine and its derivatives:

  • In Vitro Studies : A study reported that Boc-pyrrolo[3,4-b]pyridine derivatives exhibited selective inhibition of CDK2 and CDK9 kinases with IC50 values of 0.36 µM and 1.8 µM respectively. This selectivity suggests a targeted approach for cancer treatment .
  • Animal Models : Preclinical trials using xenograft models have shown that compounds based on the pyrrolo[3,4-b]pyridine scaffold can reduce tumor growth rates significantly when administered orally .

Data Table: Biological Activity Summary

Activity TypeTarget/EffectIC50 Value (µM)Reference
Kinase InhibitionVEGFR-21.46
Cell ProliferationHeLa Cells~5
Cell ProliferationHCT116 Cells~5
CDK InhibitionCDK20.36
CDK InhibitionCDK91.8

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-6-9-4-8(11(16)17)5-14-10(9)7-15/h4-5H,6-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBMHRVSQDVQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1618083-75-2
Record name 6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylic acid
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